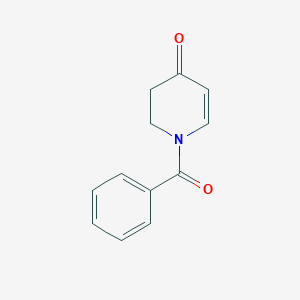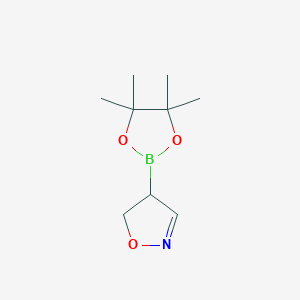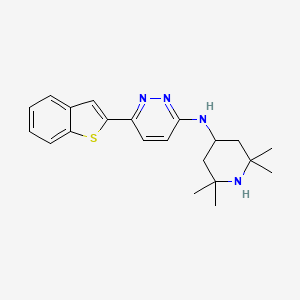![molecular formula C10H16ClNO2 B13984699 2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)
2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(8-oxa-2-azaspiro[45]decan-2-yl)ethanone is a chemical compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique structure where two rings are connected through a single atom This particular compound features a spiro linkage between an oxazepane ring and a chlorinated ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and cyclization to form the spiro compound . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce a carboxylic acid.
Applications De Recherche Scientifique
2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: Known for its inhibitory activity against receptor-interacting protein kinase 1 (RIPK1).
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Identified as a potent RIPK1 inhibitor.
Uniqueness
2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone is unique due to its specific spiro linkage and the presence of both an oxazepane ring and a chlorinated ethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H16ClNO2 |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
2-chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone |
InChI |
InChI=1S/C10H16ClNO2/c11-7-9(13)12-4-1-10(8-12)2-5-14-6-3-10/h1-8H2 |
Clé InChI |
UBJURTVVYQBHMC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC12CCOCC2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)

![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)


![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)





